molecular formula C11H13NO B12854096 1-(Benzofuran-2-yl)propan-1-amine

1-(Benzofuran-2-yl)propan-1-amine

Cat. No.: B12854096
M. Wt: 175.23 g/mol
InChI Key: OFDWCYVKINWUCJ-UHFFFAOYSA-N
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Description

1-(Benzofuran-2-yl)propan-1-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzofuran-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by amination. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and purity. For instance, the use of transition-metal catalysis in the cyclization of aryl acetylenes has been reported .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products: The major products formed from these reactions include various substituted benzofurans, alcohols, and amines .

Scientific Research Applications

1-(Benzofuran-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzofuran-2-yl)propan-1-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 5-(2-Aminopropyl)benzofuran (5-APB)
  • 6-(2-Aminopropyl)benzofuran (6-APB)
  • 3,4-Methylenedioxyamphetamine (MDA)

Comparison: 1-(Benzofuran-2-yl)propan-1-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct pharmacological properties. Unlike 5-APB and 6-APB, which are known for their stimulant effects, this compound has a broader range of applications, including potential therapeutic uses .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)propan-1-amine

InChI

InChI=1S/C11H13NO/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7,9H,2,12H2,1H3

InChI Key

OFDWCYVKINWUCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2O1)N

Origin of Product

United States

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